molecular formula C9H6O5 B579278 4,5,7-Trihydroxycoumarin CAS No. 17575-26-7

4,5,7-Trihydroxycoumarin

Cat. No. B579278
CAS RN: 17575-26-7
M. Wt: 194.142
InChI Key: HPNWGYCBCHLEMW-UHFFFAOYSA-N
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Description

4,5,7-Trihydroxycoumarin, also known as 4,5,7-Trihydroxy-2H-chromen-2-one, is a chemical compound with the molecular formula C9H6O5 . It has an average mass of 194.141 Da and a mono-isotopic mass of 194.021530 Da .


Synthesis Analysis

Based on the Pechmann coumarin synthesis method, the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored . This method involves the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of different Lewis acids .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 6 hydrogen atoms, and 5 oxygen atoms . The compound has a density of 1.8±0.1 g/cm3, a boiling point of 555.6±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C .


Chemical Reactions Analysis

The synthesis of this compound involves various non-covalent interactions, which enhance its solubility and binding ability .


Physical And Chemical Properties Analysis

This compound has a molar refractivity of 45.1±0.3 cm3, a polar surface area of 87 Å2, and a polarizability of 17.9±0.5 10-24 cm3 . It has a surface tension of 105.8±3.0 dyne/cm and a molar volume of 108.9±3.0 cm3 .

Scientific Research Applications

  • Antioxidant Properties : 4,5,7-Trihydroxycoumarin derivatives demonstrate significant antioxidant activity. This activity is attributed to the hydroxyl groups in the coumarin molecules, influencing their ability to scavenge free radicals (Veselinovic et al., 2014).

  • Detection of Metal Ions : Certain derivatives of this compound act as sensitive chromatographic spray reagents for the detection of metal ions in paper chromatography (Dhar, Pandita, & Jain, 1978).

  • Xanthine Oxidase Inhibitory Activity : A derivative, 4-(4'-hydroxy-3'-methoxyphenyl)-3,5,7-trihydroxycoumarin, isolated from the propolis of stingless bees, exhibits significant xanthine oxidase inhibitory activity, suggesting potential therapeutic applications (Miyata et al., 2019).

  • Antibacterial Activities : Some 5,7-dihydroxycoumarin derivatives have been synthesized and tested for their antibacterial activities against various microbial species, showing potent activity against Staphylococcus aureus (Chin et al., 2011).

  • Antiviral Activity Evaluations : Studies on 4-hydroxycoumarin dimers and benzopyranocoumarin derivatives show in vitro anti-DNA and RNA virus activity, indicating potential for antiviral applications (Završnik et al., 2011).

  • Inhibitory Action on Tumor-Associated Enzymes : A series of coumarin derivatives were investigated for their inhibitory effects on human carbonic anhydrases and soybean lipoxygenase, both of which are important in tumorigenesis. Some derivatives exhibited potent inhibitory activities, suggesting a potential role in cancer therapy (Peperidou et al., 2018).

Safety and Hazards

While specific safety and hazard information for 4,5,7-Trihydroxycoumarin is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4,5,7-trihydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6O5/c10-4-1-5(11)9-6(12)3-8(13)14-7(9)2-4/h1-3,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNWGYCBCHLEMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1O)C(=CC(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20170017
Record name Coumarin, 4,5,7-trihydroxy-
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Molecular Weight

194.14 g/mol
Source PubChem
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CAS RN

17575-26-7
Record name 4,5,7-Trihydroxy-2H-1-benzopyran-2-one
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Record name Coumarin, 4,5,7-trihydroxy-
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Record name 4,5,7-TRIHYDROXYCOUMARIN
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Q & A

Q1: What novel derivatives of 4,5,7-trihydroxycoumarin have shown potential antiviral activity?

A1: Research has led to the synthesis of novel hydroxy- and polyhydroxy-derivatives of coumarin, including those condensed with dialdehydes and aldehyde acids. [] These derivatives, where this compound acts as a structural component (R1=R2), have demonstrated promising antiviral effects against HIV-1. []

Q2: What is the mechanism of action for the antiviral activity of these this compound derivatives?

A2: Unfortunately, the provided abstracts do not delve into the specific mechanism of action for the antiviral activity of these compounds. Further research is needed to elucidate the precise ways in which these derivatives interact with HIV-1.

Q3: Beyond antiviral research, what other applications have been explored for this compound?

A3: this compound has shown potential as a reagent in inorganic paper chromatography. [] Additionally, 3-phenyl-4,5,7-trihydroxycoumarin, a closely related compound, has been studied for its ability to form complexes with uranium(VI), offering potential applications in spectrophotometric analysis. []

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